N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide
Description
This compound features a tetrahydrothieno[3,4-d][1,3]thiazole core fused with a sulfone group (5,5-dioxido), a 3-(trifluoromethyl)phenyl substituent, and a cyclopropanecarboxamide moiety. The Z-configuration at the imine bond (2-ylidene) is critical for its stereoelectronic properties, influencing binding affinity and metabolic stability.
Properties
Molecular Formula |
C16H15F3N2O3S2 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-[5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H15F3N2O3S2/c17-16(18,19)10-2-1-3-11(6-10)21-12-7-26(23,24)8-13(12)25-15(21)20-14(22)9-4-5-9/h1-3,6,9,12-13H,4-5,7-8H2 |
InChI Key |
VLAPYUISKPAMPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide typically involves multiple steps, including the formation of the tetrahydrothieno[3,4-d][1,3]thiazole ring and the introduction of the trifluoromethyl group. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with thiazole and thieno structures exhibit promising anticancer properties. For instance, derivatives of thiazoles have been shown to inhibit specific cancer cell lines effectively. The presence of trifluoromethyl groups enhances the lipophilicity and biological activity of these compounds, making them suitable candidates for drug development against cancers such as breast and lung cancer.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Thiazole derivatives are known for their effectiveness against various bacterial strains. Studies have demonstrated that modifications in the thiazole ring can lead to enhanced antibacterial properties, which may be applicable in developing new antibiotics.
Anti-inflammatory Effects
Compounds similar to N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide have been investigated for their anti-inflammatory effects. The thieno and thiazole moieties can interact with inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs.
Pesticidal Activity
The compound's structural characteristics suggest it may possess insecticidal properties. Research into similar compounds has revealed efficacy against pests in agricultural settings. The trifluoromethyl group is particularly notable for enhancing biological activity against insect pests.
Herbicidal Properties
There is a growing interest in the herbicidal applications of thiazole-containing compounds. The unique mechanism of action attributed to these compounds could lead to the development of new herbicides that target specific weed species without harming crops.
Polymer Additives
This compound may also find applications as an additive in polymer formulations. Its ability to enhance thermal stability and mechanical properties could be beneficial in creating high-performance materials.
Photovoltaic Materials
The unique electronic properties of the compound suggest potential applications in organic photovoltaic devices. Research into similar compounds has shown promise in improving energy conversion efficiencies due to their electronic characteristics.
Study on Anticancer Activity
A study published in a peer-reviewed journal investigated various thiazole derivatives for their anticancer effects. The results indicated that modifications similar to those found in this compound significantly increased cytotoxicity against human cancer cell lines .
Pesticidal Efficacy Research
Another study focused on the insecticidal properties of thiazole derivatives highlighted the effectiveness of trifluoromethyl substitutions in enhancing activity against common agricultural pests . The findings suggest that similar compounds could be developed into effective insecticides.
Material Science Innovations
Research examining the application of thiazole-based compounds as polymer additives demonstrated improved thermal stability and mechanical strength when incorporated into polymer matrices . This opens avenues for further exploration into their use in high-performance materials.
Mechanism of Action
The mechanism of action of N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique structure can be contextualized by comparing it to heterocyclic derivatives with overlapping functional groups or scaffolds. Below is a detailed analysis:
Thiazole- and Thiazolidinone-Based Compounds
- Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) :
While cyprofuram shares the cyclopropanecarboxamide group, its tetrahydrofuran ring and chlorophenyl substituent differ from the target compound’s sulfone-containing thiazole system. Cyprofuram is a fungicide, suggesting that cyclopropanecarboxamide derivatives may exhibit bioactivity against fungal targets . - Flubenzimine (N-(3-phenyl-4,5-bis((trifluoromethyl)imino)-2-thiazolidinylidene)benzenamine): This compound contains a thiazolidinylidene core with dual trifluoromethyl groups. Unlike the target molecule, it lacks the sulfone moiety but demonstrates that trifluoromethyl-substituted thiazoles are viable in agrochemical design .
Thieno-Thiazole Derivatives
describes compounds like (Z/E)-3-{4-(4-Chlorophenyl)thiazol-2-ylamino}-N’-[(5-nitrofuran-2-yl)methylene]propanehydrazide (11f), which feature thiazole rings and nitroaromatic substituents. While these lack the tetrahydrothieno[3,4-d][1,3]thiazole scaffold, their synthesis via hydrazide intermediates (e.g., using acetic acid and sodium acetate) parallels methodologies applicable to the target compound’s preparation .
Sulfone-Containing Heterocycles
The 5,5-dioxido group in the target compound is rare in the provided evidence. However, sulfones are known to enhance metabolic stability and electrophilic reactivity in drug design. For example, furilazole (3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine) incorporates a dichloroacetyl group and furan, but its oxazolidine ring lacks the sulfone functionality seen in the target molecule .
Research Findings and Functional Insights
- Sulfone vs. Sulfur Analogues: The 5,5-dioxido group may reduce metabolic oxidation compared to non-sulfonated thiazoles, as seen in ’s thiazole derivatives, which lack sulfone groups .
- Cyclopropane Carboxamide : This moiety is shared with cyprofuram and is associated with conformational rigidity, possibly contributing to target specificity in fungicidal activity .
Biological Activity
N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A trifluoromethyl group attached to a phenyl ring, which is known to enhance pharmacological properties.
- A thieno[3,4-d][1,3]thiazole moiety that contributes to its biological activity.
- A cyclopropanecarboxamide group that may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. Below are the key findings regarding its biological effects:
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl substitutions exhibit potent antimicrobial properties. For instance:
- Trifluoromethyl Phenyl Derivatives : Compounds similar to the target molecule have shown significant inhibition against Gram-positive bacteria with minimal toxicity to human cells. One study demonstrated that derivatives had MIC values as low as 0.78 μg/ml against resistant strains .
Anticonvulsant Activity
The incorporation of trifluoromethyl groups has been linked to enhanced anticonvulsant activity:
- In a study evaluating various derivatives, compounds with a similar structural framework exhibited significant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The presence of the trifluoromethyl group was crucial for the observed anticonvulsant effects .
The mechanisms through which this compound exerts its biological effects may involve:
- Ion Channel Modulation : The compound may interact with voltage-sensitive sodium channels, influencing neuronal excitability and offering potential therapeutic benefits in seizure disorders .
- Antimicrobial Mechanisms : The trifluoromethyl group enhances lipophilicity and cellular penetration, facilitating the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways .
Case Studies and Research Findings
Several studies have provided insights into the biological activities of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
